3,6-Dichloro-4-hydroxybenzenesulfonyl fluoride
Description
3,6-Dichloro-4-hydroxybenzenesulfonyl fluoride (C₆H₃Cl₂FO₃S) is a halogenated aromatic sulfonyl fluoride derivative. It has an average molecular mass of 245.045 g/mol and a monoisotopic mass of 243.916399 g/mol . The compound is registered under ChemSpider ID 89613 and MDL number MFCD01658037, with CAS numbers 22243-90-9 and 2279-15-4 . Structurally, it features two chlorine atoms at the 3- and 6-positions of the benzene ring, a hydroxyl group at the 4-position, and a sulfonyl fluoride (-SO₂F) functional group. This combination of substituents imparts unique reactivity, particularly in nucleophilic substitution reactions, due to the electron-withdrawing effects of chlorine and the sulfonyl fluoride group.
Properties
CAS No. |
22243-90-9 |
|---|---|
Molecular Formula |
C6H3Cl2FO3S |
Molecular Weight |
245.05 g/mol |
IUPAC Name |
2,5-dichloro-4-hydroxybenzenesulfonyl fluoride |
InChI |
InChI=1S/C6H3Cl2FO3S/c7-3-2-6(13(9,11)12)4(8)1-5(3)10/h1-2,10H |
InChI Key |
XMAAXWXIMDCKNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)S(=O)(=O)F)Cl)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves the transformation of a suitably substituted benzenesulfonic acid or its derivatives into the corresponding sulfonyl fluoride. The key step is the introduction of the sulfonyl fluoride group (-SO₂F), usually achieved by fluorination of sulfonyl chlorides or direct deoxyfluorination of sulfonic acids.
Preparation from 2,6-Dichlorophenol via Chlorosulfonation and Fluorination
A classical and well-documented method starts with 2,6-dichlorophenol as the aromatic precursor:
Step 1: Chlorosulfonation
2,6-Dichlorophenol is reacted with chlorosulfonic acid (ClSO₃H) at controlled temperatures (0°C to room temperature) to introduce the sulfonyl chloride (-SO₂Cl) group at the 4-position. The reaction mixture is then quenched by pouring onto ice, followed by washing and recrystallization.
- Example conditions: 50 g of 2,6-dichlorophenol reacted with 2.5 moles of chlorosulfonic acid at room temperature, then quenched on ice.
- Product: 3,6-dichloro-4-hydroxybenzenesulfonyl chloride, typically obtained as a white crystalline solid with melting point around 126°C.
Step 2: Conversion to Sulfonyl Fluoride
The sulfonyl chloride intermediate is then fluorinated using fluorosulfonic acid (HSO₃F) or other fluorinating agents such as thionyl fluoride (SOF₂) or specialized reagents like Xtalfluor-E®.
- Fluorosulfonic acid fluorination involves adding HSO₃F dropwise to a cold suspension of the sulfonyl chloride or the phenol derivative in an inert solvent (e.g., carbon disulfide) under nitrogen atmosphere, followed by warming to about 20°C and stirring for several hours.
- The reaction is quenched with ice, and the sulfonyl fluoride product is isolated by filtration, washing, and recrystallization from solvents such as petroleum ether-toluene mixtures.
- The final product, this compound, is obtained as a crystalline solid with melting point near 127°C.
This method was reported in classical literature (Staskun et al., 1966) and remains a foundational approach for preparing this compound.
Modern Deoxyfluorination Using Thionyl Fluoride and DMF
Recent advances have introduced more efficient and higher-yielding methods based on deoxyfluorination of sulfonic acids:
-
Sulfonic acids or their salts are treated with thionyl fluoride (SOF₂) in the presence of N,N-dimethylformamide (DMF) as a solvent. DMF acts as an activating agent, forming reactive intermediates that facilitate the substitution of the sulfonic acid hydroxyl group by fluorine to yield sulfonyl fluorides.
-
- Reaction temperature is crucial, with optimal yields observed at around 130°C.
- Using excess thionyl fluoride (3 equivalents) can push yields up to 98% within 1 hour.
- Sodium salts of sulfonic acids generally give lower yields but can be improved by adding sodium fluoride and adjusting temperature.
-
This method avoids the need for sulfonyl chloride intermediates, simplifying the process and improving overall efficiency.
-
While direct literature on this exact compound is limited, the general protocol applies to benzenesulfonic acids with similar substitution patterns, suggesting that 3,6-dichloro-4-hydroxybenzenesulfonic acid or its salts can be converted to the sulfonyl fluoride using this method.
Alternative Fluorinating Agents: Xtalfluor-E® and Xtalfluor-M®
Xtalfluor reagents are bench-stable fluorinating agents that have been used to convert sulfonic acids or pyridinium sulfonic acid salts to sulfonyl fluorides efficiently.
Reactions performed in acetonitrile or DMF at room temperature or mild heating yield sulfonyl fluorides in 80–92% yield.
These reagents offer a milder and more convenient alternative to thionyl fluoride and fluorosulfonic acid, with less corrosive conditions.
Data Table: Summary of Preparation Methods
Comprehensive Research Findings
The classical chlorosulfonation followed by fluorination with fluorosulfonic acid remains a reliable method but involves handling highly corrosive reagents and requires low-temperature control to avoid side reactions.
Modern deoxyfluorination using thionyl fluoride in DMF offers a more efficient and higher-yielding pathway, eliminating the need for sulfonyl chloride intermediates and reducing reaction times significantly.
The use of Xtalfluor reagents represents an advancement toward milder and more user-friendly protocols, with good yields and operational simplicity, expanding the accessibility of sulfonyl fluorides including this compound.
Spectroscopic and analytical data confirm the identity and purity of the products, with characteristic IR bands for sulfonyl fluoride groups near 1775 cm⁻¹ and melting points consistent with literature values (around 126–127°C).
Chemical Reactions Analysis
3,6-Dichloro-4-hydroxybenzenesulfonyl fluoride undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.
Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less common, it can potentially undergo such reactions under appropriate conditions.
Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form the corresponding sulfonic acid.
Common reagents used in these reactions include sulfuryl fluoride for fluorination and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,6-Dichloro-4-hydroxybenzenesulfonyl fluoride has a wide range of applications in scientific research:
Organic Synthesis: It serves as a valuable intermediate in the synthesis of various organic compounds.
Chemical Biology: The compound is used in the development of chemical probes and inhibitors for studying biological processes.
Medicinal Chemistry: It is involved in the design and synthesis of potential therapeutic agents, particularly as inhibitors of specific enzymes.
Industry: The compound finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3,6-Dichloro-4-hydroxybenzenesulfonyl fluoride exerts its effects is primarily through its interaction with specific molecular targets. The sulfonyl fluoride group is known to form covalent bonds with nucleophilic amino acid residues in proteins, leading to the inhibition of enzyme activity . This covalent modification can disrupt the normal function of the target protein, thereby exerting its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3,6-Dichloro-4-hydroxybenzenesulfonyl fluoride with key analogs, focusing on molecular structure, synthesis, and functional properties.
2,6-Dichloro-4-hydroxybenzenesulfonyl Chloride
- Molecular Formula : C₆H₃Cl₂O₃SCl (vs. C₆H₃Cl₂FO₃S for the fluoride analog).
- Key Differences :
- Functional Group : Sulfonyl chloride (-SO₂Cl) instead of sulfonyl fluoride (-SO₂F).
- Substituent Positions : Chlorine at 2- and 6-positions (vs. 3- and 6- in the fluoride compound).
- Synthesis: Produced via chlorosulfonation of 3,5-dichlorophenol, where sulfonation occurs para to the hydroxyl group .
- Reactivity : Sulfonyl chlorides are more reactive than sulfonyl fluorides in nucleophilic substitutions (e.g., hydrolysis), but sulfonyl fluorides offer superior stability in aqueous environments .
3-Chloro-4-fluorobenzenesulfonyl Chloride
- Molecular Formula : C₆H₃Cl₂FO₂S.
- Key Differences :
- Substituents : Lacks a hydroxyl group; chlorine at 3-position and fluorine at 4-position.
- Functional Group : Sulfonyl chloride instead of fluoride.
- Molecular Weight : 229.0562 g/mol .
- Applications : Primarily used in synthesizing sulfonamides and agrochemicals. The absence of a hydroxyl group reduces polarity compared to this compound, making it less suitable for applications requiring hydrogen-bonding interactions .
3-Fluoro-4-methylbenzenesulfonyl Chloride
- Molecular Formula : C₇H₆ClFO₂S.
- Key Differences :
- Substituents : Methyl group at 4-position instead of hydroxyl; fluorine at 3-position.
- Functional Group : Sulfonyl chloride.
- Properties : The methyl group enhances lipophilicity, favoring use in hydrophobic matrices. However, the lack of hydroxyl and chlorine substituents reduces electrophilic character compared to this compound .
Biphenyl-4-sulfonyl Chloride
- Molecular Formula : C₁₂H₉ClO₂S.
- Key Differences: Structure: Biphenyl system with sulfonyl chloride at the 4-position. Substituents: No hydroxyl or chlorine groups.
- Applications : Used in polymer and pharmaceutical synthesis. The extended aromatic system increases steric hindrance, reducing reactivity in SN2 reactions compared to simpler sulfonyl halides like this compound .
Comparative Data Table
Key Research Findings
Reactivity : Sulfonyl fluorides (e.g., this compound) exhibit slower hydrolysis rates than sulfonyl chlorides, making them preferable for applications requiring prolonged stability .
Synthetic Utility : Chlorinated sulfonyl fluorides are pivotal in "click chemistry" due to their compatibility with aqueous and biological environments .
Biological Activity
3,6-Dichloro-4-hydroxybenzenesulfonyl fluoride (also known as DCSF) is a sulfonyl fluoride compound that has garnered attention for its biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article reviews the compound's biological properties, mechanisms of action, and potential applications based on recent research findings.
- Molecular Formula : C₆H₄Cl₂O₂S
- Molecular Weight : 211.07 g/mol
- IUPAC Name : this compound
- SMILES Notation : ClC1=C(C(=C(C=C1Cl)O)S(=O)(=O)F)C
DCSF exhibits its biological activity primarily through the inhibition of serine proteases and other enzymes that are critical in various physiological processes. The sulfonyl fluoride group is known to form covalent bonds with nucleophilic residues in the active sites of enzymes, effectively blocking their function. This mechanism has been explored in several studies focusing on its potential as an inhibitor in therapeutic applications.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of DCSF against a range of bacterial strains. For instance, research published in Herbicides: Applications, degradation, and environmental impact indicates that DCSF demonstrates significant antibacterial properties, making it a candidate for developing new antimicrobial agents .
Antiviral Activity
DCSF has also been investigated for its antiviral properties. In vitro studies suggest that it inhibits viral replication by targeting specific viral enzymes, although detailed mechanisms remain to be fully elucidated. This aspect positions DCSF as a potential lead compound for antiviral drug development.
Case Studies
- Inhibition of Serine Proteases :
- Application in Cancer Research :
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | Antibacterial, Antiviral | 5 | Serine protease inhibition |
| Sulfamethazine | Antibacterial | 10 | Competitive inhibition of bacterial folate synthesis |
| Sulfadiazine | Antibacterial | 12 | Folate synthesis inhibition |
Pharmacological Studies
Pharmacological evaluations have indicated that DCSF possesses low toxicity profiles in preliminary animal studies, suggesting its potential for safe therapeutic use. Further investigations are warranted to explore its pharmacokinetics and long-term effects.
Environmental Impact
The environmental degradation of DCSF has also been assessed due to its application as a herbicide. Studies indicate that while it is effective against target weeds, it poses risks to non-target organisms, necessitating careful management in agricultural settings .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3,6-Dichloro-4-hydroxybenzenesulfonyl fluoride, and how can reaction efficiency be optimized?
- Methodology :
Sulfonation/Chlorination : Start with benzenesulfonic acid derivatives, introducing chlorine substituents via electrophilic substitution under controlled temperature (0–5°C) using chlorinating agents like Cl2 or SO2Cl2.
Fluorination : Convert the sulfonyl chloride intermediate to the fluoride using KF or AgF in anhydrous conditions (e.g., acetonitrile, 60°C).
Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to isolate the product.
- Optimization : Use Design of Experiments (DoE) to assess variables (temperature, reagent stoichiometry) for yield maximization . Reactor configurations (e.g., continuous-flow systems) can enhance regioselectivity and scalability .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?
- Methodology :
- <sup>1</sup>H/ <sup>13</sup>C NMR : Identify aromatic proton environments (δ 7.2–8.0 ppm) and sulfonyl fluoride groups (δ 45–50 ppm for <sup>19</sup>F NMR).
- IR Spectroscopy : Confirm S=O stretching (1350–1200 cm<sup>−1</sup>) and C-F vibrations (1100–1000 cm<sup>−1</sup>).
- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M-H]<sup>−</sup> at m/z 269.92 for C6H3Cl2FO3S).
- Reference Standards : Cross-check with NIST Chemistry WebBook databases for spectral validation .
Q. What are the primary decomposition pathways of this compound under various pH conditions, and how can stability be enhanced?
- Methodology :
- Hydrolysis Studies : Monitor degradation kinetics in buffered solutions (pH 2–12) via HPLC. Acidic conditions typically hydrolyze sulfonyl fluorides to sulfonic acids, while basic conditions accelerate defluorination .
- Stabilization : Use lyophilization for long-term storage or add stabilizing agents (e.g., 1–5% DMSO) to aqueous solutions.
Advanced Research Questions
Q. How can computational chemistry methods be integrated into the design of novel derivatives for biological activity studies?
- Methodology :
Quantum Chemical Calculations : Use density functional theory (DFT) to predict electronic properties (e.g., Fukui indices for nucleophilic attack sites) .
Molecular Docking : Screen derivatives against serine protease active sites (e.g., trypsin-like enzymes) to prioritize synthesis .
Reaction Path Search : Apply automated tools (e.g., GRRM) to explore fluorination transition states and optimize activation barriers .
Q. What strategies exist for resolving contradictory data in reaction kinetics studies involving this compound?
- Methodology :
- Statistical Analysis : Use ANOVA to identify outliers or confounding variables (e.g., trace moisture in fluorination reactions) .
- Isotopic Labeling : Introduce <sup>18</sup>O or <sup>2</sup>H to track mechanistic pathways and validate intermediate formation .
- In Situ Monitoring : Employ Raman spectroscopy or microcalorimetry to capture real-time reaction dynamics .
Q. How can advanced reactor configurations improve the scalability of synthesis while maintaining regioselectivity?
- Methodology :
- Membrane Reactors : Separate byproducts (e.g., HCl) during chlorination to shift equilibrium toward product formation .
- Microwave-Assisted Synthesis : Enhance fluorination efficiency via rapid, uniform heating (100–150°C, 30 min) .
- Process Control : Implement machine learning algorithms to dynamically adjust flow rates and temperatures in continuous systems .
Data Contradiction Analysis Example
Scenario : Conflicting reports on hydrolysis rates in neutral vs. slightly acidic conditions.
- Resolution :
- Reproduce Conditions : Verify pH calibration and ionic strength (e.g., buffer composition differences).
- Competing Pathways : Use <sup>19</sup>F NMR to detect intermediate fluorosulfonic acid species, which may form transiently at pH 5–6 .
- Environmental Factors : Assess dissolved oxygen or light exposure, which may catalyze side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
